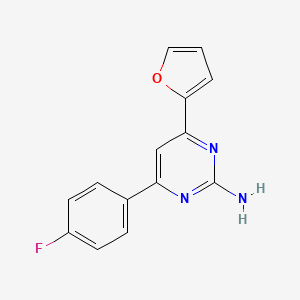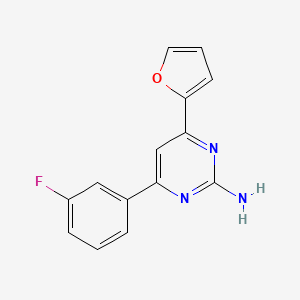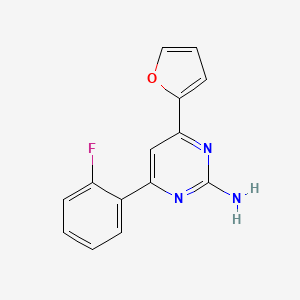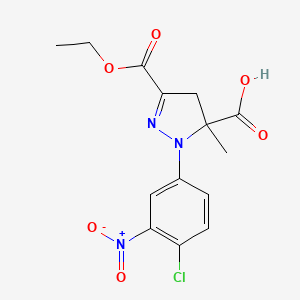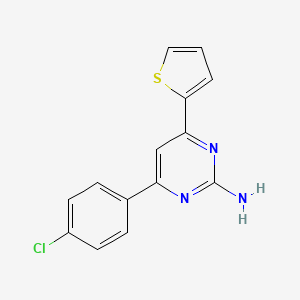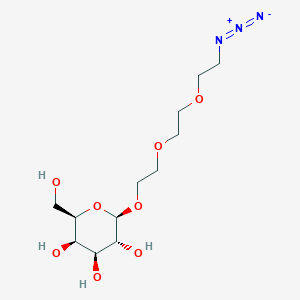
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside is a complex organic compound that features a beta-D-galactopyranoside moiety linked to a triethylene glycol chain terminated with an azido group
Preparation Methods
The synthesis of 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside typically involves multiple steps:
Synthesis of the Azido-Terminated Triethylene Glycol Chain: This step involves the reaction of triethylene glycol with sodium azide under appropriate conditions to introduce the azido group.
Glycosylation Reaction: The azido-terminated triethylene glycol is then glycosylated with beta-D-galactopyranoside using a suitable glycosyl donor and catalyst. This step often requires precise control of reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness, including the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions, such as reduction to an amine using reducing agents like triphenylphosphine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azido group and the glycol chain, depending on the reagents and conditions used.
Common reagents include copper catalysts for click reactions, triphenylphosphine for azide reduction, and various oxidizing agents for oxidation reactions. Major products formed include triazole derivatives, amines, and oxidized glycol chains.
Scientific Research Applications
1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry, facilitating the creation of bioconjugates and polymers.
Biology: Employed in labeling and imaging studies, where the azido group can be conjugated with fluorescent probes or other tags.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanomaterials, where precise functionalization is required.
Mechanism of Action
The primary mechanism of action for 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside involves its participation in click chemistry reactions. The azido group acts as a reactive site for cycloaddition with alkynes, forming triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in biological systems or forming stable linkages in polymer synthesis.
Comparison with Similar Compounds
Similar compounds include other azido-terminated glycol derivatives and glycosides, such as:
1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane: A simpler analog with a shorter glycol chain.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: Another analog with a methoxy group instead of an ethoxy group.
1-Azido-3,6,9,12-tetraoxatetradecan-1-amine: A longer chain analog with additional ethylene glycol units.
The uniqueness of 1-O-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)-beta-D-galactopyranoside lies in its combination of a glycoside moiety with an azido-terminated triethylene glycol chain, providing both biocompatibility and reactivity for diverse applications.
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O8/c13-15-14-1-2-20-3-4-21-5-6-22-12-11(19)10(18)9(17)8(7-16)23-12/h8-12,16-19H,1-7H2/t8-,9+,10+,11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZTEUICIJBPU-YBXAARCKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
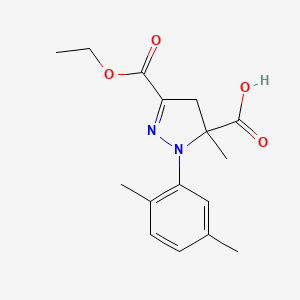
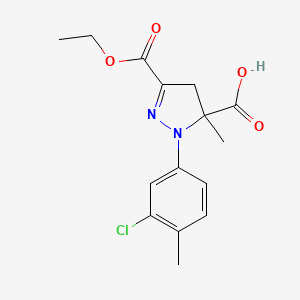
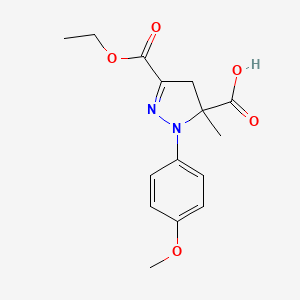
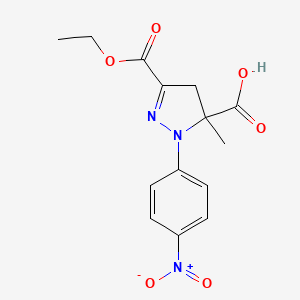
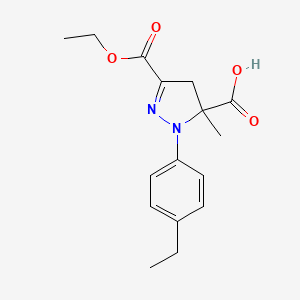
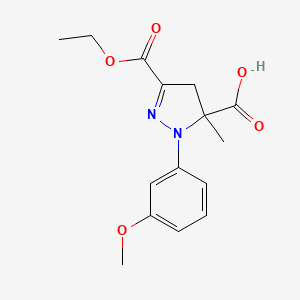

![2-(Chloromethyl)-7-methyl-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6345473.png)
